molecular formula C13H13BrN2O2 B12900619 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 32000-74-1

5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12900619
CAS No.: 32000-74-1
M. Wt: 309.16 g/mol
InChI Key: ATBLAURXPMNBLB-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a brominated pyrimidine-dione derivative offered for research and development purposes. Pyrimidine-2,4(1H,3H)-dione scaffolds are privileged structures in medicinal chemistry and drug discovery, serving as key precursors for the synthesis of diverse bioactive molecules . This compound is characterized by a bromine atom at the 5-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of more complex chemical libraries . The structural motif of substituted pyrimidine-2,4-diones is found in compounds with a range of pharmacological activities, making this brominated analog a valuable intermediate for exploring new chemical space in therapeutic areas such as oncology and cardiovascular disease . Applications: This chemical is intended for use in laboratory research only. It is suited as a building block in organic synthesis, for the development of novel small-molecule inhibitors, and for structure-activity relationship (SAR) studies. Safety: For Research Use Only (RUO). Not intended for diagnostic or therapeutic use.

Properties

CAS No.

32000-74-1

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

ATBLAURXPMNBLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br

Origin of Product

United States

Preparation Methods

Procedure Summary:

  • A suspension of 6-alkyl-pyrimidine-2,4(1H,3H)-dione (20 mmol) in water (40 mL) is treated with bromine (3.2 g, 20 mmol) under vigorous stirring.
  • The mixture is stirred for 30 minutes, then heated to boiling and maintained overnight.
  • The resulting white precipitate is filtered, washed with warm water, and dried at 80 °C.

Example Data for 5-Bromo-6-ethylpyrimidine-2,4(1H,3H)-dione:

Parameter Value
Yield 70%
Melting Point 265-267 °C (decomposition)
IR Peaks (cm⁻¹) 3170 (NH), 1580 (C=O)
¹H NMR (DMSO-d6) 1.15 (t, 3H, CH3, J=7.5 Hz), 2.37 (q, 2H, CH2, J=7.5 Hz), 11.35 & 11.45 (s, NH)
Mass Spectrum (m/z) 218 (80%), 220 (80%)

This bromination method is efficient and yields high purity intermediates suitable for further functionalization.

Conversion to 5-Bromo-2,4-dichloro-6-alkylpyrimidines

The 5-bromo-6-alkyl-pyrimidine-2,4-diones are then converted to 5-bromo-2,4-dichloro-6-alkylpyrimidines by treatment with phosphoryl chloride (POCl₃).

Procedure Summary:

  • The 5-bromo-6-alkyl-pyrimidine-2,4-dione (10 mmol) is refluxed with phosphoryl chloride (10 mL) for 3 hours.
  • Excess POCl₃ is removed under vacuum.
  • The residue is added to ice, and the precipitate is extracted with chloroform, dried, and evaporated.

Example Data for 5-Bromo-2,4-dichloro-6-ethylpyrimidine:

Parameter Value
Yield 60%
Physical State Viscous liquid
¹H NMR (CDCl₃) 1.25 (t, 3H, CH3)
Mass Spectrum (m/z) 268 (64%), 270 (97%), 272 (50%)

This chlorination step activates the pyrimidine ring for subsequent nucleophilic substitution reactions.

Purification and Characterization

The final compound is purified by recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical or material science applications.

Common Analytical Techniques:

Technique Purpose
Thin Layer Chromatography (TLC) Purity check using chloroform as mobile phase
Infrared Spectroscopy (IR) Functional group identification (NH, C=O)
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and substitution pattern
Mass Spectrometry (MS) Molecular weight and isotopic pattern confirmation

These methods confirm the identity and purity of the synthesized compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination 6-alkyl-pyrimidine-2,4-dione + Br₂, H₂O, heat 70-85 Produces 5-bromo-6-alkyl-pyrimidine-2,4-dione
2 Chlorination Phosphoryl chloride, reflux, 3 h 60-70 Forms 5-bromo-2,4-dichloro-6-alkylpyrimidine
3 Condensation/Nucleophilic substitution Dithizone or phenylhydrazine, triethylamine, reflux 70-80 Introduces phenyl group at N-1 position
4 Purification Recrystallization or chromatography - Ensures high purity and structural integrity

Research Findings and Notes

  • The bromination step is highly selective for the 5-position on the pyrimidine ring, facilitated by the electron-withdrawing nature of the dione moiety.
  • Phosphoryl chloride effectively replaces the 2,4-dione oxygens with chlorines, activating the ring for further substitution.
  • The phenyl substitution at the 1-position is achieved under mild reflux conditions, minimizing side reactions.
  • Yields are generally good to excellent (60-85%) across steps, with purity confirmed by multiple spectroscopic methods.
  • The synthetic route is adaptable to various alkyl substituents at the 6-position, allowing structural diversity for biological activity studies.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.

    Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione Br (5), CH₃ (1) C₅H₅BrN₂O₂ 205.01 Biochemical reagent; used in synthesis
6-Amino-5-bromo-1-ethylpyrimidine-2,4-dione Br (5), NH₂ (6), C₂H₅ (1) C₆H₈BrN₃O₂ 234.05 Intermediate in pharmaceutical synthesis
5-Bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione Br (5), C₅H₉ (3), CH₃ (1,6) Not provided Not provided Structural analog with cyclopentyl group; potential agrochemical applications
5-Bromo-6-methyldihydropyrimidine-2,4-dione Br (5), CH₃ (6) C₅H₇BrN₂O₂ 207.03 Studied for halogen bonding interactions
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4-dione) Br (5), CH₃ (6), C₄H₉ (3) C₉H₁₃BrN₂O₂ 261.12 Herbicide; inhibits photosynthesis

Key Observations:

Bromacil’s herbicidal activity is attributed to its 3-(1-methylpropyl) group, which increases lipophilicity and membrane permeability . The target compound’s 3-ethyl group might offer similar advantages but with reduced steric hindrance.

Structural Modifications and Reactivity: The addition of an amino group at position 6 (e.g., 6-amino-5-bromo-1-ethylpyrimidine-2,4-dione) introduces hydrogen-bonding capability, which could enhance interactions with enzymes or receptors . The target compound lacks this group but compensates with a methyl group at position 6, favoring hydrophobic interactions. Halogenated derivatives like 5-bromo-6-methyldihydropyrimidine-2,4-dione exhibit distinct electronic properties due to bromine’s electronegativity, influencing their reactivity in cross-coupling reactions .

Antimicrobial Potential: A structurally related thieno[2,3-d]pyrimidine-2,4-dione derivative (5-methyl-6-(2-methylthiazol-4-yl)-3-phenyl) demonstrated potent activity against Staphylococcus aureus, surpassing reference drugs like metronidazole . The target compound’s phenyl and ethyl groups may similarly enhance antimicrobial efficacy by disrupting bacterial membrane integrity.

Synthetic Accessibility :

  • Alkylation reactions (e.g., with benzyl chlorides) are common strategies for introducing substituents at position 1 or 3 in pyrimidinediones . The target compound’s phenyl and ethyl groups could be installed via analogous methods, though optimization may be required to avoid steric clashes.

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